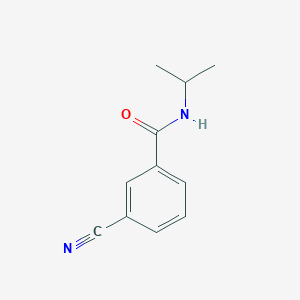

3-Cyano-N-isopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyano-N-isopropylbenzamide is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 .

Synthesis Analysis

The synthesis of cyanoacetamides, such as 3-Cyano-N-isopropylbenzamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The InChI code for 3-Cyano-N-isopropylbenzamide is 1S/C11H12N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3, (H,13,14) .Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

3-Cyano-N-isopropylbenzamide is a chemical compound with a molecular weight of 188.23 . The InChI code for this compound is 1S/C11H12N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3, (H,13,14) .Aplicaciones Científicas De Investigación

Synthesis and Characterization for Corrosion Inhibition

3-Cyano-N-isopropylbenzamide derivatives have been explored for their effectiveness as corrosion inhibitors, particularly in the context of protecting metals such as copper from corrosion in nitric acid solutions. Research has shown that certain acrylamide derivatives exhibit significant corrosion inhibition properties, which are characterized through chemical and electrochemical methods. These studies involve detailed analysis using techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1HNMR), and mass spectroscopy (MS), alongside theoretical computations with density functional theory (DFT) and Monte Carlo simulations (MC) (Ahmed Abu-Rayyan et al., 2022).

Potential in Medicinal Chemistry

While not directly mentioning 3-Cyano-N-isopropylbenzamide, related compounds, particularly cyanopyrimidine-based inhibitors, have been highlighted for their role in medicinal chemistry. These compounds are investigated for their potential as inhibitors of p38alpha MAP kinase, demonstrating significant enzymatic and cellular activity. Such research underscores the broader implications of cyano-containing compounds in developing therapeutic agents (Chunjian Liu et al., 2005).

Exploration in Organic Synthesis

The cyano group, a functional component of 3-Cyano-N-isopropylbenzamide, has been utilized as a traceless activation group in the synthesis of complex organic molecules. For example, it has facilitated the [3+2] cycloaddition of azomethine ylides, contributing to efficient synthetic pathways for producing pyrrolidines and enabling the synthesis of natural products like isoretronecanol (Jundong Li et al., 2015).

Impact on Material Science

In material science, 3-Cyano-N-isopropylbenzamide derivatives have shown promising applications, particularly in the development of electrochromic devices and luminescent materials. For instance, the effect of the cyano group on the mechanofluorochromic properties of certain derivatives has been investigated, highlighting how molecular interactions and stacking modes can influence optical properties (Qing‐bao Song et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-cyano-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPELRXQGKOWZPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-N-isopropylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2556918.png)

![8-chloro-2-(2-cyclopropylacetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2556921.png)

![3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2556934.png)

![1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2556935.png)

![1-[4-[2-Hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2556938.png)